1-(3-chlorophenyl)-3-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}urea
Description
The compound 1-(3-chlorophenyl)-3-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}urea is a urea derivative featuring a 3-chlorophenyl group, a 2-fluorophenyl-substituted piperazine, and a thiophen-2-yl moiety. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding and solubility. Its design aligns with trends in drug discovery, where piperazine and thiophene motifs are leveraged for pharmacokinetic optimization .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN4OS/c1-17(27-24(31)28-19-7-4-6-18(25)16-19)23(22-10-5-15-32-22)30-13-11-29(12-14-30)21-9-3-2-8-20(21)26/h2-10,15-17,23H,11-14H2,1H3,(H2,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWNVDHAGZJTKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorophenyl)-3-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}urea is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 498.96 g/mol. The structure features a chlorophenyl moiety, a piperazine ring, and a thiophene group, which are known to contribute to its pharmacological properties.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Serotonin Reuptake Inhibition : Many piperazine derivatives act as serotonin reuptake inhibitors (SRIs), which can enhance serotonergic neurotransmission, potentially offering antidepressant effects .
- Dopamine Receptor Modulation : The presence of the piperazine ring may also suggest activity at dopamine receptors, which is significant for mood regulation and the treatment of various psychiatric disorders .
Biological Activity Overview
Antidepressant Activity
A study explored the antidepressant potential of nitrogen-containing heterocycles, revealing that compounds similar to this compound showed significant inhibition of norepinephrine reuptake and acted as 5-HT receptor antagonists. These findings suggest that this compound could be developed as a therapeutic agent for depression .
Anticancer Studies
Research conducted on related urea derivatives has demonstrated their ability to inhibit cancer cell proliferation. For instance, compounds with structural similarities exhibited cytotoxicity against breast and lung cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
Antimicrobial Activity
In vitro tests have shown that derivatives of this compound possess antimicrobial properties. A recent study highlighted that certain analogs were effective against Staphylococcus aureus and Escherichia coli, indicating potential for development into antibacterial agents .
Scientific Research Applications
Antidepressant Effects
Research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. For example, studies have shown that similar piperazine-based compounds can enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation .
Antinociceptive Properties
The compound has been evaluated for its antinociceptive (pain-relieving) properties. In various studies, it demonstrated significant pain relief comparable to standard analgesics, suggesting its potential use in pain management therapies .
Anticonvulsant Activity
Additionally, there is evidence supporting the anticonvulsant activity of related compounds. The presence of the piperazine ring is believed to play a critical role in modulating neurotransmitter systems involved in seizure activity .
Psychiatric Disorders
Given its pharmacological profile, 1-(3-chlorophenyl)-3-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}urea is being explored as a candidate for treating conditions such as:
- Depression
- Anxiety Disorders
- Schizophrenia
Pain Management
The antinociceptive effects suggest its potential role in developing new analgesics for chronic pain conditions.
Case Studies
Comparison with Similar Compounds
Urea vs. Thiourea Linkages
The urea core in the target compound is critical for hydrogen-bond interactions. In contrast, 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea () replaces the urea oxygen with sulfur, forming a thiourea. Thioureas exhibit reduced hydrogen-bond donor capacity due to sulfur’s lower electronegativity, which may decrease solubility and alter binding kinetics. However, thioureas often display enhanced metabolic stability, making them advantageous in certain therapeutic contexts .
Aryl Substituent Modifications
- 3-Chlorophenyl vs. 3-Chloro-4-Fluorophenyl: The target’s 3-chlorophenyl group is simpler than the 3-chloro-4-fluorophenyl substituent in ’s compound.
- 4-Chloro-3-(Trifluoromethyl)phenyl : ’s compound features a trifluoromethyl group, which significantly increases lipophilicity and metabolic resistance compared to the target’s 3-chlorophenyl group. This substitution is common in compounds targeting hydrophobic binding pockets .
Piperazine Derivatives
The target’s piperazine ring is substituted with a 2-fluorophenyl group. In contrast, 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one () replaces the fluorophenyl with a chlorinated trifluoromethylpyridine. The latter’s electron-deficient pyridine ring enhances π-stacking interactions, while the fluorine in the target may improve bioavailability through reduced steric hindrance .
Heterocyclic Moieties
Physicochemical Properties
- Melting Points : ’s compound exhibits a high melting point (194–195°C), indicative of a crystalline structure, which may correlate with lower solubility. The target’s solubility profile remains speculative without empirical data .
- Molecular Weight : The target’s molecular weight (~454 g/mol) is lower than ’s compound (~762 g/mol), suggesting better compliance with Lipinski’s Rule of Five for drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
